molecular formula C8H15NO4 B8438451 N-pentanoyl-D-serine

N-pentanoyl-D-serine

Cat. No.: B8438451
M. Wt: 189.21 g/mol
InChI Key: ZUMIJIJKDQEXER-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pentanoyl-D-serine is a synthetic derivative of the non-proteinogenic amino acid D-serine, characterized by a pentanoyl group (C₅H₉CO-) covalently bonded to the amino group of D-serine. Its molecular formula is C₈H₁₅NO₄, combining the hydrophilic serine backbone with a hydrophobic acyl chain. D-serine itself is a neurotransmitter modulator in the central nervous system, acting as a co-agonist at NMDA receptors.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2R)-3-hydroxy-2-(pentanoylamino)propanoic acid

InChI

InChI=1S/C8H15NO4/c1-2-3-4-7(11)9-6(5-10)8(12)13/h6,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t6-/m1/s1

InChI Key

ZUMIJIJKDQEXER-ZCFIWIBFSA-N

Isomeric SMILES

CCCCC(=O)N[C@H](CO)C(=O)O

Canonical SMILES

CCCCC(=O)NC(CO)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-Pentanoyl-D-serine belongs to the amide class of compounds, sharing functional similarities with other acylated amino acids and synthetic amides. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Similarity Class Key Functional Groups Solubility (Typical)
This compound C₈H₁₅NO₄ Amino acid amide Amide, carboxyl, hydroxyl Polar organic solvents (e.g., DMSO, methanol)
N-Phenylsuccinimide C₁₀H₉NO₂ Cyclic imide Cyclic amide, aromatic Low aqueous solubility; soluble in acetone
1,8-Naphthalic anhydride C₁₂H₆O₃ PAH derivative Anhydride, aromatic Soluble in non-polar solvents (e.g., benzene)
Pentadienoic acid (PDA) C₅H₆O₂ Unsaturated carboxylic acid Carboxyl, conjugated diene Polar aprotic solvents

Key Observations :

  • Hydrophilicity: this compound’s hydroxyl and carboxyl groups enhance water solubility compared to aromatic amides like N-phenylsuccinimide.
  • Aromatic vs. Aliphatic: PAH derivatives (e.g., 1,8-naphthalic anhydride) exhibit rigid aromatic structures, whereas this compound’s flexible aliphatic chain may improve membrane permeability in biological systems.
  • Reactivity: The conjugated diene in pentadienoic acid increases electrophilicity, unlike the saturated pentanoyl group in this compound, which favors stability .

Environmental and Analytical Data

Environmental persistence and detection methods vary significantly among analogs:

Compound Name CAS Number Environmental Presence (ng/sample) Analytical Method (Typical)
N-Phenylsuccinimide 83-25-0 0.7 GC-MS (non-polar columns)
1,8-Naphthalic anhydride 81-84-5 2.2 HPLC-UV (aromatic detection)
This compound Not available Not reported Likely LC-MS (polar columns)

Insights :

  • Detection Sensitivity: Aromatic amides and PAH derivatives are routinely quantified via GC-MS or HPLC due to their UV activity . This compound, with polar functional groups, would require LC-MS for accurate detection.
  • Environmental Impact: N-Phenylsuccinimide’s low environmental presence (0.7 ng/sample) suggests moderate persistence, while this compound’s fate remains unstudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.